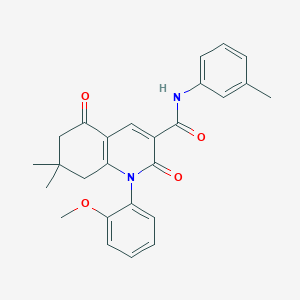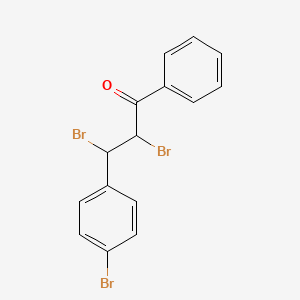
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone is an organic compound characterized by the presence of bromine atoms and phenyl groups. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone typically involves the bromination of 1-phenyl-1-propanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the addition of bromine to the double bond of 1-phenyl-1-propanone, resulting in the formation of the dibromo compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)-1-phenyl-1-propanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparaison Avec Des Composés Similaires
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be compared with similar compounds such as:
2,3-Dibromo-3-(2-bromophenyl)-1-phenyl-1-propanone: This compound has a similar structure but with the bromine atoms positioned differently on the phenyl ring.
2,3-Dibromo-3-(4-chlorophenyl)-1-phenyl-1-propanone: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
2,3-Dibromo-3-(4-methylphenyl)-1-phenyl-1-propanone: This compound has a methyl group instead of a bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and applications in various chemical processes.
Propriétés
Numéro CAS |
10388-32-6 |
|---|---|
Formule moléculaire |
C15H11Br3O |
Poids moléculaire |
447.0 g/mol |
Nom IUPAC |
2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |
Clé InChI |
NURZGIQYHBZOMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)
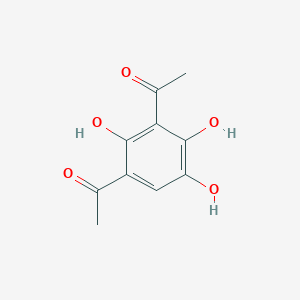
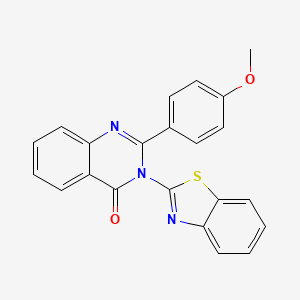
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)
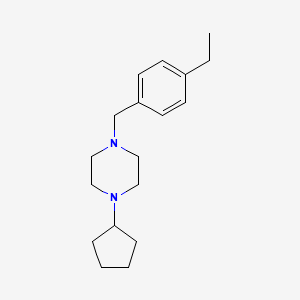
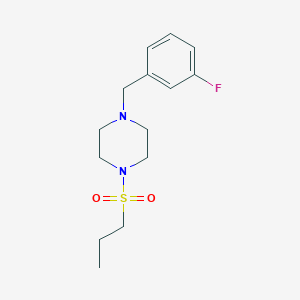
![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
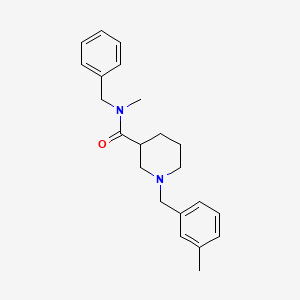
![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
